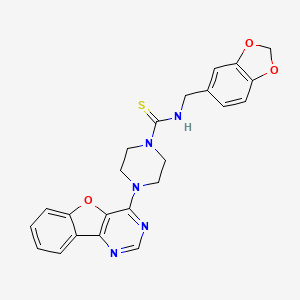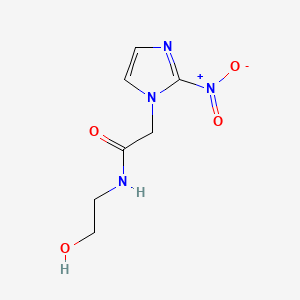
STX-0119
Descripción general
Descripción
STX-0119 es un inhibidor selectivo y activo por vía oral de la dimerización del transductor de señales y activador de la transcripción 3 (STAT3). STAT3 es un factor de transcripción involucrado en varios procesos celulares, incluyendo el crecimiento celular y la apoptosis. Al inhibir la dimerización de STAT3, this compound puede potencialmente modular estos procesos, convirtiéndolo en un compuesto de interés en la investigación del cáncer y otros campos .
Aplicaciones Científicas De Investigación
Química
En química, STX-0119 se utiliza como una herramienta para estudiar la vía de señalización STAT3. Su capacidad para inhibir la dimerización de STAT3 lo hace valioso para comprender el papel de STAT3 en varios procesos químicos.
Biología
En la investigación biológica, this compound se emplea para investigar los efectos de la inhibición de STAT3 sobre el crecimiento celular, la apoptosis y otras funciones celulares. Es particularmente útil en el estudio de líneas celulares cancerosas donde STAT3 a menudo está hiperactivo.
Medicina
Médicamente, this compound tiene potencial como agente terapéutico en el tratamiento del cáncer. Al inhibir STAT3, puede potencialmente reducir el crecimiento tumoral y mejorar la eficacia de otras terapias contra el cáncer.
Industria
En el sector industrial, this compound podría utilizarse en el desarrollo de nuevos fármacos que se dirijan a la vía STAT3. Su inhibición selectiva de STAT3 lo convierte en un candidato prometedor para el desarrollo de fármacos.
Mecanismo De Acción
STX-0119 ejerce sus efectos uniéndose a la proteína STAT3, evitando su dimerización. Esta inhibición bloquea la actividad transcripcional de STAT3, lo que lleva a una expresión reducida de genes involucrados en la proliferación y supervivencia celular. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización JAK/STAT, que es crucial para transmitir señales de citoquinas y factores de crecimiento al núcleo .
Análisis Bioquímico
Biochemical Properties
STX-0119 interacts with a variety of biomolecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3). It inhibits activated STAT3 and the expression of STAT3-regulated oncoproteins such as c-Myc, cyclin D1, and survivin in lung cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In human lung cancer cells, it inhibits cell viability and survival . It decreases the amount of STAT3 in the nuclear fraction and induces apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with STAT3, leading to inhibition of this protein and a decrease in the expression of STAT3-regulated oncoproteins . This results in changes in gene expression, leading to apoptosis and decreased cell viability .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It has been observed to inhibit the nuclear localization of STAT3 in cells, resulting in decreased expression of its target genes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de STX-0119 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave suelen incluir:
Formación de la estructura central: Esto implica la construcción del andamiaje central de la molécula a través de una serie de reacciones de condensación y ciclización.
Funcionalización: Introducción de varios grupos funcionales a la estructura central para lograr la actividad biológica deseada.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.
Métodos de Producción Industrial
La producción industrial de this compound probablemente seguiría rutas sintéticas similares pero a mayor escala. Esto implica la optimización de las condiciones de reacción para la escalabilidad, como la temperatura, la presión y la elección del disolvente. La química de flujo continuo podría utilizarse para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
STX-0119 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: Introducción de átomos de oxígeno en la molécula.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Comparación Con Compuestos Similares
Compuestos Similares
FLLL32: Otro inhibidor de STAT3 con un mecanismo de acción diferente.
2-(1,8-naftiridin-2-il)fenol: Un compuesto con efectos inhibidores similares sobre STAT3.
Fludarabina: Un análogo de nucleósido que también afecta la señalización de STAT3.
Singularidad
STX-0119 es único por su alta selectividad y biodisponibilidad oral. A diferencia de algunos otros inhibidores de STAT3, puede administrarse por vía oral, lo que lo hace más conveniente para su uso terapéutico potencial. Su inhibición específica de la dimerización de STAT3 también lo diferencia de los compuestos que se dirigen a otros aspectos de la vía STAT3 .
Propiedades
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPXTRXFUMGQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of STX-0119?
A1: this compound is a small molecule inhibitor that selectively targets Signal Transducer and Activator of Transcription 3 (STAT3) dimerization. [, , , ] Unlike other STAT3 inhibitors, this compound does not significantly suppress Tyr-705 phosphorylation of STAT3. [] Instead, it directly inhibits STAT3 dimerization, preventing its DNA binding activity and subsequent transcriptional regulation of target genes. []
Q2: Which genes are known to be downregulated by this compound treatment?
A2: Studies have shown that this compound downregulates various STAT3 target genes, including:
- Oncogenes: c-myc, survivin [, , ]
- Cell cycle regulators: cyclin D1 []
- Angiogenic factors: HIF-1α, VEGF []
- Stem cell markers: CD44, Nanog, Nestin, CD133 []
- Others: YKL-40, MAGEC1, MGMT, EMT genes, mesenchymal genes []
Q3: How effective is this compound against temozolomide-resistant glioblastoma?
A3: this compound demonstrates promising activity against temozolomide-resistant (TMZ-R) glioblastoma. In vitro, while its growth inhibitory effect on TMZ-R U87 cells was moderate (IC₅₀ of 45 µM), in vivo studies showed significant tumor growth suppression exceeding 50% and prolonged survival in mice bearing TMZ-R U87 tumors. [] This suggests that this compound could be a potential therapeutic option for overcoming TMZ resistance in recurrent glioblastoma.
Q4: Does this compound exhibit synergistic effects with other anti-cancer agents?
A4: Research suggests potential synergistic effects when combining this compound with other anti-cancer agents:
- Rapamycin (mTOR inhibitor): Combining this compound with rapamycin showed significant growth inhibition in TMZ-R U87 cells, surpassing the efficacy of each agent alone. This suggests a potential interplay between STAT3 and mTOR pathways mediated by YKL-40 protein. []
- Sorafenib (multikinase inhibitor): In human oral cancer models, combining this compound with sorafenib resulted in significantly enhanced antitumor activity compared to monotherapy. []
Q5: What is the impact of this compound on the tumor microenvironment?
A5: Interestingly, this compound exhibits a dual effect on the tumor microenvironment in HCC models:
- Increased T cell infiltration: Treatment with this compound significantly increased the infiltration of CD8+ T cells into the tumor. []
- Enhanced immunosuppression: Paradoxically, this compound also increased immunosuppressive factors like Tregs, hypoxia, and activated cancer-associated fibroblasts (CAFs), potentially counteracting its positive impact on T cell infiltration. []
Q6: Are there any structural analogs of this compound with improved properties?
A6: YHO-1701 is a novel quinolinecarboxamide derivative derived from this compound that demonstrates improved potency and pharmacokinetic properties. [] Molecular docking studies suggest a more stable interaction of YHO-1701 with the STAT3 SH2 domain compared to this compound. []
Q7: How was this compound discovered?
A7: this compound was identified through a virtual screening approach using a customized version of the DOCK4 program. [] The researchers utilized the crystal structure of STAT3 to screen for potential small molecule inhibitors that could disrupt its dimerization. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)









![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)

